molecular formula C7H3ClF2O2 B125496 3-Chloro-2,4-difluorobenzoic acid CAS No. 154257-75-7

3-Chloro-2,4-difluorobenzoic acid

Cat. No. B125496
M. Wt: 192.55 g/mol
InChI Key: YGYZTZAEZMCPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849740B2

Procedure details

An amount of 1 g of 3-chloro-2,4-difluorobenzoic acid is added to a mixture of 1 ml of fuming nitric acid and 1.3 ml of sulfuric acid at 0° C. The suspension is then stirred at room temperature for 30 minutes and poured on ice. Filtration affords the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[N+:13]([O-])([OH:15])=[O:14].S(=O)(=O)(O)O>>[N+:13]([C:9]1[C:10]([F:11])=[C:2]([Cl:1])[C:3]([F:12])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)F
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is then stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on ice
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C(=C(C(=O)O)C1)F)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.